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Compound Name:
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amino)piperidine

Cat. No.: B1275665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Substituted 4-aminopiperidines represent a versatile scaffold in medicinal chemistry,

demonstrating a broad spectrum of biological activities. This guide provides a comparative

characterization of this important class of molecules, focusing on their antifungal, antiviral, and

neurological applications. Experimental data, detailed methodologies, and visualizations of

relevant signaling pathways are presented to support further research and development in this

area.

Antifungal Activity of Substituted 4-
Aminopiperidines
A series of substituted 4-aminopiperidines have been identified as potent antifungal agents,

primarily targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell

membrane.

Comparative Antifungal Potency
The following table summarizes the in vitro antifungal activity of representative substituted 4-

aminopiperidines against various fungal pathogens. The minimum inhibitory concentration

(MIC) is a key measure of antifungal potency, with lower values indicating greater efficacy.
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Compound
Substitutio
n Pattern

Target
Organism

MIC (µg/mL)
Cytotoxicity
(CC50 in
µM)

Reference

2b
N-benzyl, N'-

dodecyl

Candida

albicans
1-4 >20 (HL-60) [1]

Aspergillus

fumigatus
1-8 >20 (HUVEC) [1]

3b
N-phenethyl,

N'-dodecyl

Candida

albicans
1-4 >20 (HL-60) [1]

Aspergillus

fumigatus
1-8 >20 (HUVEC) [1]

1

N-

norbornenylm

ethyl, N'-

benzyl-N'-

phenethylami

ne

Mycobacteriu

m

tuberculosis

10 (µM) Not Reported [2][3]

Experimental Protocol: Broth Microdilution Antifungal
Susceptibility Testing
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3

guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal

compounds.[4]

1. Preparation of Fungal Inoculum:

Fungal strains are grown on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at

35°C for 24-48 hours.[4]

Colonies are collected and suspended in sterile saline.

The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which

corresponds to approximately 1-5 x 10^6 CFU/mL.[5]
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The inoculum is then diluted in RPMI-1640 medium to the final desired concentration (e.g.,

0.5-2.5 x 10^3 CFU/mL).[4]

2. Preparation of Antifungal Dilutions:

The substituted 4-aminopiperidine compounds are dissolved in a suitable solvent (e.g.,

DMSO) to create a stock solution.

Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using

RPMI-1640 medium.[4]

3. Inoculation and Incubation:

Each well containing the diluted antifungal agent is inoculated with the prepared fungal

suspension.[5]

A growth control well (containing only medium and inoculum) and a sterility control well

(containing only medium) are included on each plate.[5]

The plates are incubated at 35°C for 24-48 hours.[5]

4. Determination of MIC:

The MIC is determined as the lowest concentration of the antifungal agent that causes a

significant inhibition of visible fungal growth compared to the growth control.[4][6]

Signaling Pathway: Ergosterol Biosynthesis
Substituted 4-aminopiperidines with antifungal activity often target the ergosterol biosynthesis

pathway, which is essential for fungal cell membrane integrity.

Acetyl-CoA HMG-CoA Mevalonate Squalene

Lanosterol Ergosterol Fungal Cell
Membrane

Substituted
4-Aminopiperidines

Inhibition of
14α-demethylase
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Caption: Simplified ergosterol biosynthesis pathway and the target of some antifungal 4-

aminopiperidines.

Anti-Hepatitis C Virus (HCV) Activity
Certain substituted 4-aminopiperidines have emerged as inhibitors of Hepatitis C Virus (HCV)

replication, a significant cause of chronic liver disease.

Comparative Anti-HCV Potency
The following table presents the half-maximal effective concentration (EC50) and half-maximal

cytotoxic concentration (CC50) for a representative anti-HCV 4-aminopiperidine derivative. The

selectivity index (SI = CC50/EC50) is a measure of the compound's therapeutic window.

Compound
Substitutio
n Pattern

EC50 (µM) CC50 (µM)
Selectivity
Index (SI)

Reference

Compound 1

Not explicitly

detailed in

abstract

2.57 >20 >7.8

Not explicitly

detailed in

abstract

Experimental Protocol: HCV Replicon Assay
This protocol is used to assess the ability of compounds to inhibit HCV RNA replication in a

cell-based system.[7][8]

1. Cell Culture:

Huh-7 cells harboring an HCV subgenomic replicon are cultured in Dulbecco's Modified

Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino

acids, and G418 for selection.[7]

2. Compound Treatment:

The replicon-containing cells are seeded in 96-well plates.
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After 24 hours, the cells are treated with serial dilutions of the substituted 4-aminopiperidine

compounds.

3. Luciferase Assay (for reporter replicons):

If the replicon contains a reporter gene (e.g., luciferase), the cells are lysed after 48-72 hours

of treatment.[7]

Luciferase activity is measured using a luminometer, which correlates with the level of HCV

RNA replication.

4. RNA Quantification (for non-reporter replicons):

Total cellular RNA is extracted from the treated cells.

HCV RNA levels are quantified using real-time reverse transcription PCR (RT-qPCR).[7]

5. Data Analysis:

The EC50 value is calculated as the compound concentration that reduces HCV replication

by 50% compared to untreated controls.

Cytotoxicity is determined in parallel using a standard cell viability assay (e.g., MTT or

CellTiter-Glo) to calculate the CC50.

Logical Workflow: HCV Replicon Assay
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Caption: Workflow for determining the anti-HCV activity of substituted 4-aminopiperidines.

N-type Calcium Channel Blockade
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Substituted 4-aminopiperidines have been investigated as blockers of N-type (CaV2.2) voltage-

gated calcium channels, which are implicated in pain signaling.

Comparative N-type Calcium Channel Blocking Activity
The following table shows the inhibitory activity (IC50) of a representative 4-aminopiperidine

derivative on N-type calcium channels.

Compound
Substitution
Pattern

IC50 (µM) Selectivity Reference

C101

4-fluorobenzyl-

(1-(4-

diethylamino)pip

eridin-4-yl)-(2-

ethylbutyl)amine

trihydrochloride

2.2

Selective for N-

type over L-,

P/Q-, R-type

Ca2+ channels

and Na+, K+

channels

[9]

Compound 3

1-(4,4-

diphenylbutyl)-N-

(1-

phenylethyl)piper

idin-4-amine

Active in mouse

hot-plate test

N-type channel

antagonism

demonstrated

[10][11]

Compound 18

N-

(diphenylmethyl)-

1-(3-

phenylpropyl)pip

eridin-4-amine

Active in mouse

hot-plate test

N-type channel

antagonism

demonstrated

[10][11]

Experimental Protocol: Whole-Cell Patch-Clamp
Electrophysiology
This technique is used to directly measure the effect of compounds on ion channel currents in

living cells.[12][13][14]

1. Cell Preparation:
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Cells expressing the target ion channel (e.g., HEK293 cells stably expressing human CaV2.2

channels) are cultured on glass coverslips.

2. Recording Setup:

A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted

microscope and perfused with an external recording solution.

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and

mounted on a micromanipulator.

3. Gigaseal Formation and Whole-Cell Configuration:

The micropipette is brought into contact with the cell membrane, and gentle suction is

applied to form a high-resistance "gigaseal".[13]

A brief pulse of stronger suction is then applied to rupture the membrane patch, establishing

the whole-cell configuration, where the pipette interior is continuous with the cell cytoplasm.

4. Voltage-Clamp Recording:

The membrane potential of the cell is clamped at a holding potential (e.g., -80 mV).

Depolarizing voltage steps are applied to activate the N-type calcium channels, and the

resulting inward calcium currents are recorded.

5. Compound Application and Data Analysis:

The substituted 4-aminopiperidine compound is applied to the cell via the perfusion system.

The effect of the compound on the amplitude of the calcium current is measured.

The IC50 is determined by fitting the concentration-response data to the Hill equation.

Signaling Pathway: N-type Calcium Channels in Pain
Transmission
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N-type calcium channels are located at the presynaptic terminals of nociceptive neurons and

play a crucial role in the release of neurotransmitters that signal pain.
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Caption: Role of N-type calcium channels in the pain signaling pathway and the inhibitory

action of 4-aminopiperidine blockers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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